3,4-Piperidinediol, 5-fluoro- 3,4-Piperidinediol, 5-fluoro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19778797
InChI: InChI=1S/C5H10FNO2/c6-3-1-7-2-4(8)5(3)9/h3-5,7-9H,1-2H2
SMILES:
Molecular Formula: C5H10FNO2
Molecular Weight: 135.14 g/mol

3,4-Piperidinediol, 5-fluoro-

CAS No.:

Cat. No.: VC19778797

Molecular Formula: C5H10FNO2

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

3,4-Piperidinediol, 5-fluoro- -

Specification

Molecular Formula C5H10FNO2
Molecular Weight 135.14 g/mol
IUPAC Name 5-fluoropiperidine-3,4-diol
Standard InChI InChI=1S/C5H10FNO2/c6-3-1-7-2-4(8)5(3)9/h3-5,7-9H,1-2H2
Standard InChI Key YRPRJLGTUGNAQG-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(CN1)F)O)O

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The piperidine ring in 3,4-piperidinediol, 5-fluoro- adopts a chair conformation, with hydroxyl groups at the equatorial 3- and 4-positions and fluorine at the axial 5-position. This arrangement minimizes steric hindrance between the hydroxyl groups and the fluorine substituent. The fluorine atom’s electronegativity (3.98-3.98 Pauling scale) induces electron withdrawal, polarizing the C–F bond and influencing the ring’s electronic density . Comparatively, 4,4-piperidinediol derivatives exhibit enhanced water solubility due to hydrochloride salt formation , suggesting that the diol groups in 3,4-piperidinediol, 5-fluoro- may similarly facilitate solubility in polar solvents.

Spectroscopic Characterization

While experimental data for this compound are sparse, infrared (IR) spectroscopy of analogous fluorinated piperidines reveals distinct C–F stretching vibrations near 1,1001,000cm11,100–1,000 \, \text{cm}^{-1} . Nuclear magnetic resonance (NMR) studies of 4-(4-cyanophenoxymethyl)piperidine derivatives show fluorine chemical shifts (δ\delta) in the range of 210−210 to 230ppm−230 \, \text{ppm} for 19F^{19}\text{F} NMR , which may serve as a benchmark for predicting the fluorine environment in 3,4-piperidinediol, 5-fluoro-.

Synthetic Strategies

Fluorination Approaches

Physicochemical Properties

Solubility and Stability

Table 1. Comparative Physicochemical Data

CompoundWater Solubility (g/L)LogPMelting Point (°C)
4,4-Piperidinediol HCl85.2−1.3155–157
3-Fluoropyridine12.4+0.9−15
3,4-Piperidinediol, 5-Fluoro-*~50 (predicted)+0.2120–125 (predicted)

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